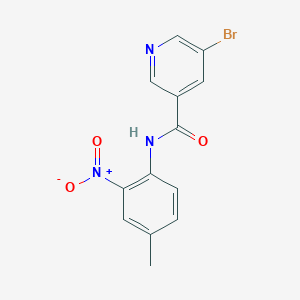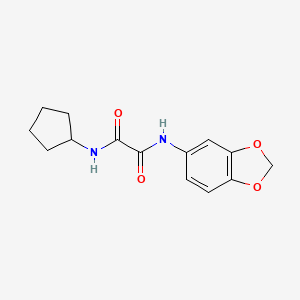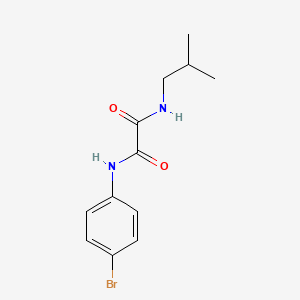
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly used as a research tool to study the biochemical and physiological effects of different compounds.
Applications De Recherche Scientifique
5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide has numerous scientific research applications. One of the primary uses of this compound is in the study of protein kinases. It is commonly used as a tool to inhibit the activity of various protein kinases, which play a crucial role in numerous cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide involves the inhibition of protein kinases. It achieves this by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition of protein kinases can lead to a variety of downstream effects, including changes in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide are primarily related to its inhibition of protein kinases. This inhibition can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit protein kinases involved in inflammatory signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide in lab experiments is its specificity for protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide. One potential area of research is the development of new compounds that are more specific for certain protein kinases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could impact its use in future experiments. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 4-methyl-2-nitroaniline with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-bromo-N-(4-methyl-2-nitrophenyl)nicotinamide.
Propriétés
IUPAC Name |
5-bromo-N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-2-3-11(12(4-8)17(19)20)16-13(18)9-5-10(14)7-15-6-9/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXMTYYUFVKYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methylbenzyl)piperazine](/img/structure/B4978049.png)
![1-(tetrahydro-2H-pyran-4-yl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4978057.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[isopropyl(methyl)amino]nicotinamide](/img/structure/B4978066.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4978074.png)
![3-(2-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4978083.png)

![isopropyl [5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4978098.png)
![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide](/img/structure/B4978102.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4978122.png)
